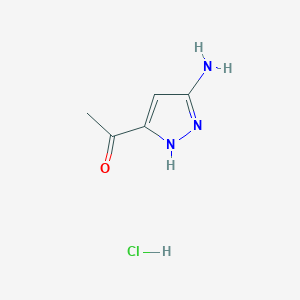
1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride” is a compound with the CAS Number: 1373267-26-5 . It has a molecular weight of 161.59 . The IUPAC name for this compound is 1-(3-amino-1H-pyrazol-5-yl)ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7N3O.ClH/c1-3(9)4-2-5(6)8-7-4;/h2H,1H3,(H3,6,7,8);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
Synthesis and Characterization
Several studies have reported the synthesis and characterization of novel compounds derived from pyrazol-5-yl ethanone structures. These compounds are synthesized using environmentally safe methods, demonstrating significant potential in various biological activities due to their structural complexity and functional diversity. For instance, Kitawat and Singh (2014) developed a series of substituted 2-pyrazoline and pyrazine derivatives via environmentally friendly protocols, showing considerable antibacterial and antioxidant activities (Kitawat & Singh, 2014).
Antimicrobial and Antitubercular Activities
Compounds derived from pyrazol-5-yl ethanone have shown promising antimicrobial and antitubercular activities. Bhoot et al. (2011) synthesized a series of these compounds and evaluated their antibacterial, antifungal, and antitubercular activity, indicating their potential as therapeutic agents against various infectious diseases (Bhoot, Khunt, & Parekh, 2011).
Anticancer Agents
Novel pyrazole derivatives containing 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride frameworks have also been studied for their anticancer activity. Hafez, El-Gazzar, and Al-Hussain (2016) reported the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives, showing higher anticancer activity than the reference drug doxorubicin in some cases, highlighting their potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiviral Properties
Furthermore, compounds synthesized from this compound have demonstrated antiviral properties. Attaby et al. (2006) synthesized heterocyclic compounds that showed significant anti-HSV1 and anti-HAV-MBB activity, suggesting their potential as antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Fungicidal Activity
Additionally, novel pyrazole derivatives have been explored for their fungicidal activity. Liu et al. (2012) prepared 1,5-diaryl-1H-pyrazol-3-oxy derivatives, showing moderate inhibitory activity against Gibberella zeae, a significant finding for agricultural applications (Liu, He, Kai, Li, & Zhu, 2012).
Safety and Hazards
The safety information for “1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride” includes several hazard statements: H302, H314, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P310, P312, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Danger” and it is represented by the GHS05 and GHS07 pictograms .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, indicating that this compound may also have diverse effects .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biochemical interactions and effects .
Properties
IUPAC Name |
1-(3-amino-1H-pyrazol-5-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3(9)4-2-5(6)8-7-4;/h2H,1H3,(H3,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJDQUGBMXZICB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
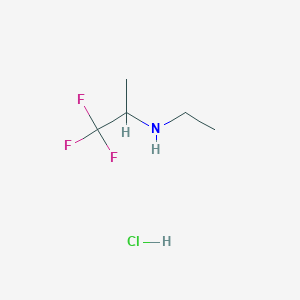
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)


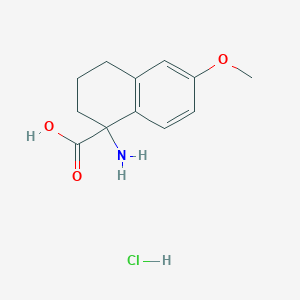
![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
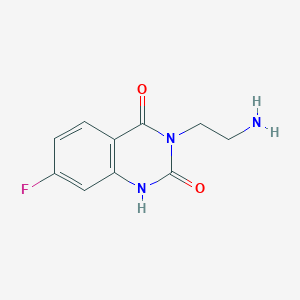


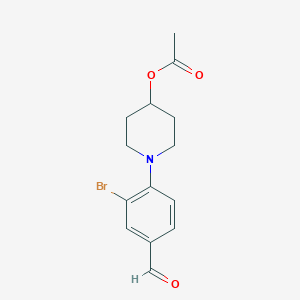
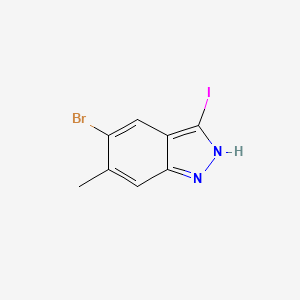
![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)


